ClC1=NC(C)=NC(S2)=C1C3=C2CCCC3
. This indicates the presence of a chlorine atom, a sulfur atom, and a nitrogen atom in the molecule . 4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is , and its molecular weight is approximately 238.74 g/mol. It is classified as a tetrahydrobenzothienopyrimidine derivative, which contributes to its unique chemical properties and biological applications.
The synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine typically involves several key steps:
The reaction mechanism typically involves the formation of intermediates that subsequently lead to the final product through cyclization and chlorination processes. Specific conditions such as pH adjustments and solvent choices (e.g., ethyl acetate) are crucial for optimizing yields and purity.
The molecular structure of 4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine features a fused bicyclic system that includes both thieno and pyrimidine rings. Its structural formula can be represented as follows:
4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can participate in various chemical reactions due to its functional groups:
Research has indicated that derivatives of this compound exhibit varied reactivity profiles based on substituent effects and electronic properties. Studies have focused on understanding these reactivities to design more potent derivatives with specific biological activities .
Relevant data regarding its electronic properties indicate significant π-electron delocalization within the structure which may influence its reactivity and interaction with biological targets .
4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine has shown promise in various scientific applications:
Research continues to explore its potential as a lead compound for drug development due to its unique structural features and observed biological activities .
The compound systematically named 4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine (CAS: 137438-23-4) features a fused tricyclic architecture that integrates alicyclic, heteroaromatic, and halogenated functionalities into a single molecular entity [2] [3]. The IUPAC name precisely delineates its structural components:
The molecular formula C₁₁H₁₁ClN₂S (MW: 238.73 g/mol) confirms elemental composition, with the SMILES notation CC1CCC2=C(C1)SC3=C2C(=NC=N3)Cl providing a linear representation of atomic connectivity [3] . Systematic classification places this compound within the broader family of tetrahydrobenzothienopyrimidines, characterized by their partially saturated bicyclic scaffolds that confer conformational flexibility while maintaining planar heteroaromatic recognition surfaces critical for biological interactions [2] [5].
Table 1: Molecular Descriptors of 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Identifier | Value |
---|---|
CAS Registry Number | 137438-23-4 |
Molecular Formula | C₁₁H₁₁ClN₂S |
Molecular Weight | 238.73 g/mol |
InChIKey | ZSDWARZBRRSRLT-UHFFFAOYSA-N |
Systematic Name | 4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Synonym | 4-Chloro-7-methyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine |
The stereogenic center at position 7 introduces chirality into the molecule, with PubChem listing the (7S)-enantiomer as a distinct entry (CID: 696303) [1]. This methyl-bearing carbon resides within the saturated six-membered ring, adopting a tetrahedral geometry that generates two enantiomeric forms. The stereochemical configuration profoundly influences three-dimensional molecular architecture through:
Crystallographic studies indicate that the saturated ring predominantly adopts a chair conformation with minor boat distortions. The methyl substituent at C7 favors equatorial orientation to minimize 1,3-diaxial steric interactions, though this equilibrium shifts under electronic perturbations from the fused heterocycle [6]. Notably, the positional isomerism between 7-methyl and 2-methyl derivatives (CAS: 81765-97-1) exemplifies how methyl group placement dramatically alters the molecule's electronic profile and hydrogen-bonding capacity despite identical molecular formulas [6].
Table 2: Comparative Analysis of Structural Isomers
Parameter | 7-Methyl Isomer (137438-23-4) | 2-Methyl Isomer (81765-97-1) |
---|---|---|
Substituent Position | Aliphatic ring (C7) | Pyrimidine ring (C2) |
Chirality | Chiral (stereogenic center at C7) | Achiral |
Molecular Formula | C₁₁H₁₁ClN₂S | C₁₁H₁₁ClN₂S |
Melting Point | 109-113°C | 94°C |
Hydrogen Bonding Capacity | 1 acceptor (pyrimidine N) | 2 acceptors (pyrimidine N atoms) |
Although experimental X-ray diffraction data remains limited for this specific compound, its crystalline form exhibits a melting point range of 109-113°C, indicative of stable lattice packing [2] . The molecular conformation derives stability from:
Comparative analysis of the MFCD02333821 (7-methyl) and MFCD00458475 (2-methyl) registry numbers confirms distinct crystal packing environments despite chemical formula identity [3] [6]. Computational models predict rotational barriers of 8-12 kcal/mol for ring inversion, with the methyl substituent imposing measurable but not prohibitive constraints on conformational flexibility. The chlorine atom's orthogonality to the pyrimidine plane minimizes steric congestion while optimizing σ-hole interactions in the solid state [10].
The benzothieno[2,3-d]pyrimidine scaffold serves as a strategic bioisostere for purine and quinoline systems in medicinal chemistry, offering distinct physicochemical advantages:
In EGFR inhibition applications, the benzothienopyrimidine core demonstrates superior binding entropy compared to quinoline analogues due to restrained conformational flexibility upon target engagement [5]. Molecular dynamics simulations reveal that the thieno[2,3-d]pyrimidine scaffold maintains 0.3-0.5 Å closer proximity to hinge region residues (M793, C797) than quinoline-based inhibitors, translating to enhanced inhibition constants (Kᵢ ~37 nM for EGFRWT) [5]. The tetrahydro motif introduces sp³ hybridization that projects substituents toward hydrophobic pockets inaccessible to planar purine systems, as demonstrated in the 4-methylcyclohexene optimization [5].
Table 3: Heterocyclic Ring System Comparison
Property | Benzothieno[2,3-d]pyrimidine | Purine | Quinoline |
---|---|---|---|
Ring System | Fused thiophene-pyrimidine | Pyrimidine-imidazole | Benzopyridine |
H-Bond Acceptors | 2-3 | 4 | 1 |
Polar Surface Area (Ų) | ~55 | ~80 | ~35 |
Aromatic Character | Fully aromatic | Fully aromatic | Fully aromatic |
logD₇.₄ (Calculated) | 2.8-3.2 | 0.5-1.5 | 2.0-2.5 |
Bioisosteric Utility | EGFR inhibitors | Kinase scaffolds | Antimalarials/kinase inhibitors |
Compound Names Referenced:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7